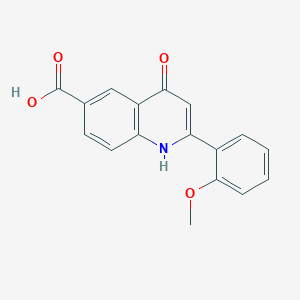
Butyl (4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-(2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinolin-3-yl)acetate is a synthetic organic compound belonging to the quinolone family Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinolin-3-yl)acetate typically involves the condensation of 2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2-(2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinolin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted quinolone derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl 2-(2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinolin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Butyl 2-(2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinolin-3-yl)acetate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. In anticancer applications, it may induce apoptosis in cancer cells by interacting with specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A precursor in the synthesis of Butyl 2-(2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinolin-3-yl)acetate.
Ethyl 2-(2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinolin-3-yl)acetate: Similar structure with an ethyl ester group instead of a butyl ester group.
Methyl 2-(2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinolin-3-yl)acetate: Similar structure with a methyl ester group.
Uniqueness
Butyl 2-(2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinolin-3-yl)acetate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The butyl ester group may provide better lipophilicity compared to its ethyl and methyl counterparts, potentially enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Eigenschaften
CAS-Nummer |
4567-27-5 |
|---|---|
Molekularformel |
C16H19NO4 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
butyl 2-(4-hydroxy-1-methyl-2-oxoquinolin-3-yl)acetate |
InChI |
InChI=1S/C16H19NO4/c1-3-4-9-21-14(18)10-12-15(19)11-7-5-6-8-13(11)17(2)16(12)20/h5-8,19H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
JXGYUVMELCRZSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CC1=C(C2=CC=CC=C2N(C1=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11838634.png)
![3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline](/img/structure/B11838635.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide](/img/structure/B11838637.png)
![2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11838640.png)

![5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11838654.png)
![1-{4-[(2,7-Dimethyl-1,8-naphthyridin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B11838656.png)

![Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11838665.png)
![6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B11838667.png)
![1-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea](/img/structure/B11838671.png)
